

# Distinguishing C-S-H, Tobermorite, and Jennite: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Calcium silicate hydrate*

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## Abstract

**Calcium silicate hydrate** (C-S-H), tobermorite, and jennite are pivotal compounds in materials science, particularly in the study of cementitious systems. While structurally related, their distinct crystallographic and chemical characteristics significantly influence the properties of the materials they form. This technical guide provides a comprehensive overview of the key distinguishing features of C-S-H, tobermorite, and jennite. It details their structural and chemical properties, outlines experimental protocols for their differentiation using X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and transmission electron microscopy (TEM), and presents this information in a comparative format for clarity. The logical relationships and distinguishing features are further elucidated through visual diagrams.

## Introduction

**Calcium silicate hydrates** are a family of minerals that are the primary binding phase in most concrete, responsible for its strength and durability.[1] Among the crystalline **calcium silicate hydrates**, tobermorite and jennite are considered the closest natural analogs to the poorly crystalline C-S-H found in cement paste.[2][3] Understanding the nuances between these three phases is crucial for predicting and controlling the performance of cement-based materials.

- **Calcium Silicate Hydrate** (C-S-H): A quasi-amorphous or nanocrystalline material with a variable stoichiometry. Its structure is generally considered to be a defective analogue of

tobermorite.[4]

- Tobermorite: A crystalline mineral with a layered structure. Several polytypes exist, primarily distinguished by their basal spacing, such as 9 Å, 11 Å, and 14 Å tobermorite.[5][6]
- Jennite: A crystalline mineral that is rarer in nature than tobermorite. It is characterized by a higher calcium-to-silicon ratio compared to tobermorite.[2][7]

## Comparative Data

The quantitative differences between C-S-H, tobermorite, and jennite are summarized in the following tables for easy comparison.

**Table 1: Chemical and Physical Properties**

Property	C-S-H	Tobermorite	Jennite
Idealized Chemical Formula	Variable, e.g., (CaO)x(SiO <sub>2</sub> )y(H <sub>2</sub> O)z	Ca <sub>5</sub> Si <sub>6</sub> O <sub>16</sub> (OH) <sub>2</sub> ·4H <sub>2</sub> O (11Å)[5]	Ca <sub>9</sub> Si <sub>6</sub> O <sub>18</sub> (OH) <sub>6</sub> ·8H <sub>2</sub> O [2][7]
Ca/Si Ratio	1.2 - 2.1 (typically ~1.7 in Portland cement)[4]	~0.83[5]	1.5[2]
Morphology	Globular particles, fibrillar, or crumpled- foil[7][8]	Fibrous bundles, rosettes, or fine granular[5]	Blade-shaped crystals, fibrous aggregates[9]
**Density (g/cm <sup>3</sup> ) **	Variable (higher packing density than tobermorite and jennite)[10]	2.423 - 2.458[5]	2.32 - 2.33[9]

**Table 2: Crystallographic Properties**

Property	Tobermorite (11 Å)	Tobermorite (14 Å)	Jennite
Crystal System	Orthorhombic[5]	Monoclinic[11]	Triclinic[9]
Space Group	C222 <sub>1</sub> [5]	B11b[11]	P1[9]
a (Å)	11.17[5]	6.735[11]	10.576[2]
b (Å)	7.38[5]	7.425[11]	7.265[2]
c (Å)	22.94[5]	27.987[11]	10.931[2]
$\alpha$ (°) **	90	90	101.30[2]
$\beta$ (°)	90	90	96.98[2]
$\gamma$ (°) **	90	123.25[11]	109.65[2]

## Experimental Protocols for Differentiation

### X-ray Diffraction (XRD) with Rietveld Refinement

XRD is a powerful technique for identifying and quantifying crystalline phases. Rietveld refinement of the powder diffraction pattern allows for the determination of the weight fractions of the different crystalline phases present in a sample.

#### Methodology:

- Sample Preparation:
  - The sample is dried to stop hydration, typically by solvent exchange with isopropanol followed by vacuum drying.
  - The dried sample is ground to a fine powder (particle size < 10  $\mu\text{m}$ ) to ensure random orientation of the crystallites.
  - For quantitative analysis, a known amount of an internal standard (e.g., corundum, ZnO, or rutile) is intimately mixed with the sample.
- Data Acquisition:

- A high-resolution powder diffractometer is used, typically with Cu K $\alpha$  radiation.
- Data is collected over a wide  $2\theta$  range (e.g., 5-70°) with a small step size (e.g., 0.02°) and a sufficiently long counting time per step to obtain good statistics.
- Rietveld Refinement:
  - The refinement is performed using specialized software (e.g., GSAS, FullProf, TOPAS).  
[\[12\]](#)[\[13\]](#)
  - The crystal structure models for the expected phases (tobermorite, jennite, portlandite, unhydrated cement clinker phases, etc.) are used as input.
  - The refinement process involves minimizing the difference between the observed and calculated diffraction patterns by adjusting various parameters, including scale factors, lattice parameters, peak shape parameters, and preferred orientation.
  - The weight fraction of each phase is determined from the refined scale factors.

#### Distinguishing Features:

- Tobermorite: Exhibits characteristic diffraction peaks corresponding to its layered structure, with the most intense peak related to its basal spacing (e.g., ~11.3 Å for 11 Å tobermorite).[\[6\]](#)
- Jennite: Has a distinct diffraction pattern due to its triclinic symmetry.[\[14\]](#)
- C-S-H: Produces broad, diffuse humps in the diffraction pattern, indicating its poorly crystalline or nanocrystalline nature. The main humps are typically observed around 29-30° and 50°  $2\theta$  for Cu K $\alpha$  radiation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly  $^{29}\text{Si}$  Magic Angle Spinning (MAS) NMR, is a powerful tool for probing the local atomic environment of silicon in these materials, providing information on the degree of silicate polymerization.

#### Methodology:

- Sample Preparation:
  - Samples are dried as described for XRD analysis.
  - The powdered sample is packed into a zirconia rotor.
- Data Acquisition:
  - $^{29}\text{Si}$  MAS NMR spectra are acquired on a high-field solid-state NMR spectrometer.
  - Single-pulse MAS experiments are typically used for quantitative analysis.
  - Cross-polarization (CP/MAS) experiments can be used to enhance the signals of proton-proximate silicon atoms.
  - High spinning speeds are employed to minimize spinning sidebands.
- Spectral Analysis:
  - The spectra are referenced to a standard, typically tetramethylsilane (TMS).
  - The spectra are deconvoluted into a series of peaks corresponding to different silicate environments, denoted as  $\text{Q}^n$ , where 'n' is the number of other silicate tetrahedra connected to the central tetrahedron.

#### Distinguishing Features:

- $\text{Q}^1$  sites: Silicate tetrahedra at the end of a chain.
- $\text{Q}^2$  sites: Silicate tetrahedra in the middle of a chain.
- C-S-H: Shows a distribution of  $\text{Q}^1$  and  $\text{Q}^2$  sites, with the ratio of  $\text{Q}^2/\text{Q}^1$  providing an estimate of the mean silicate chain length. The chemical shifts for  $\text{Q}^1$  and  $\text{Q}^2$  sites are typically around -79 ppm and -85 ppm, respectively.[\[1\]](#)[\[15\]](#)
- Tobermorite: The structure is dominated by  $\text{Q}^2$  sites, reflecting its more ordered, infinite silicate chain structure.[\[4\]](#)

- Jennite: Also shows a predominance of  $Q^2$  sites.[16] However, theoretical calculations suggest that the  $Q^1$  chemical shifts in jennite-based models are higher (less negative) than those observed experimentally for C-S-H.[15]

## Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and nanostructure of these phases.

Methodology:

- Sample Preparation:
  - For powdered samples, they can be dispersed in a solvent (e.g., ethanol or isopropanol) and deposited onto a carbon-coated TEM grid.
  - For bulk cement paste samples, thin sections are prepared, often using ion milling. A focused ion beam (FIB) can be used to extract a thin lamella from a specific region of interest.[17][18]
- Imaging and Analysis:
  - Bright-field and dark-field imaging are used to observe the morphology and distribution of the phases.
  - High-resolution TEM (HRTEM) can reveal the lattice fringes of crystalline phases.
  - Selected area electron diffraction (SAED) can be used to obtain diffraction patterns from individual crystallites, allowing for phase identification.
  - Energy-dispersive X-ray spectroscopy (EDS) can be used to determine the elemental composition (e.g., Ca/Si ratio) of different regions.

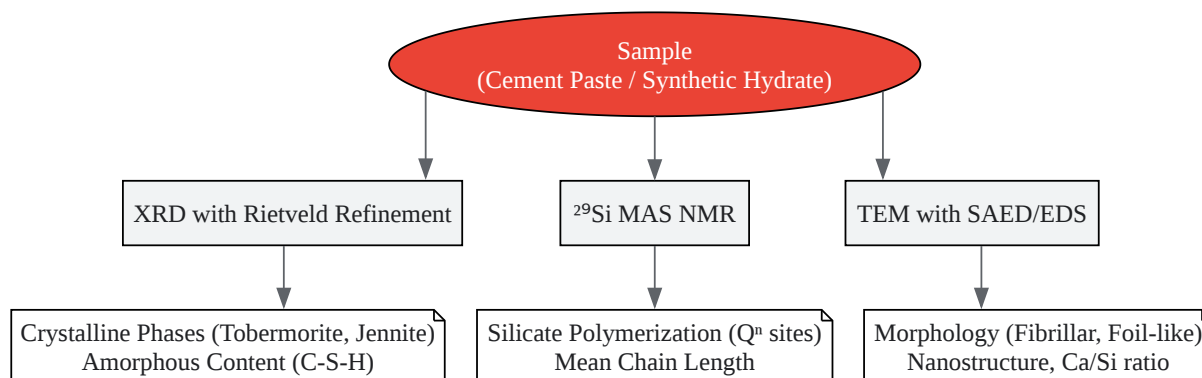
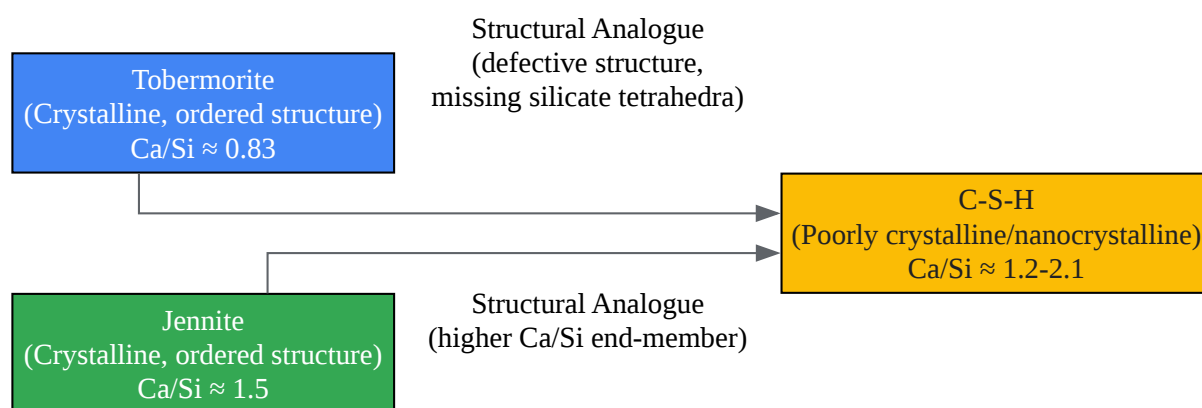
Distinguishing Features:

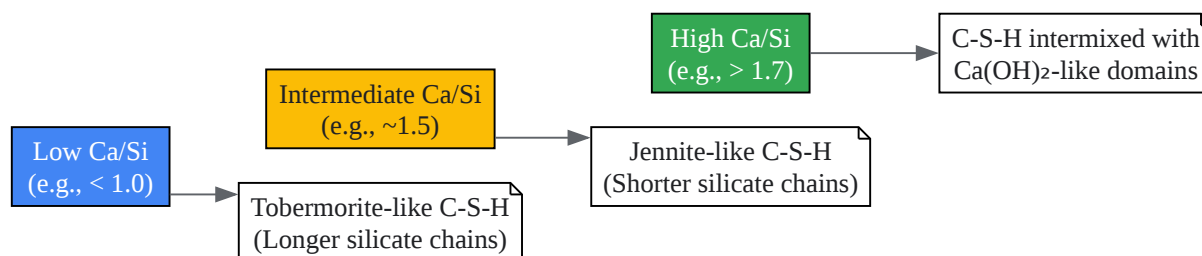
- C-S-H: In young cement pastes, it often exhibits a fibrillar or foil-like morphology. In more mature pastes, it can appear as a dense, inner product around cement grains and a more porous, outer product filling the space between grains. A reduction in the Ca/Si ratio can lead to a change from a fibrillar to a crumpled-foil morphology.[7][8]

- Tobermorite: Typically appears as well-defined, lath-like or fibrous crystals.[5]
- Jennite: Can form blade-shaped crystals or fibrous aggregates.[9]

## Visualizations

### Diagram 1: Structural Relationship





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